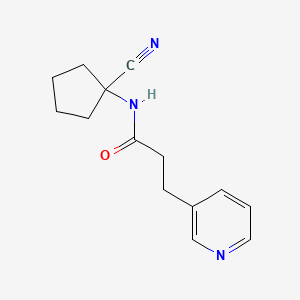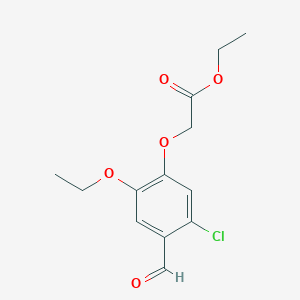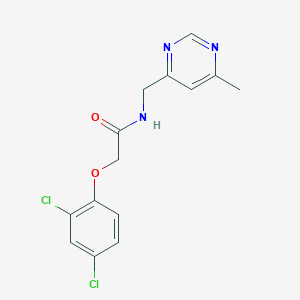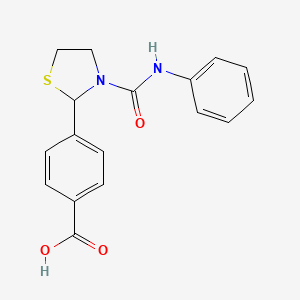
N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide, also known as CPP, is a chemical compound that has been widely used in scientific research for its various properties. CPP is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a significant role in the central nervous system.
作用机制
N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide is a competitive antagonist of the NMDA receptor, which means that it binds to the same site as the neurotransmitter glutamate and prevents its binding. This inhibition of the NMDA receptor results in a decrease in calcium influx into the cell, which is necessary for the induction of LTP. The inhibition of the NMDA receptor also results in a decrease in excitotoxicity, which is a process that occurs when there is an excess of glutamate in the synaptic cleft.
Biochemical and Physiological Effects:
The inhibition of the NMDA receptor by N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has various biochemical and physiological effects. N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has been shown to decrease the levels of nitric oxide and prostaglandin E2 in the brain, which are both involved in the inflammatory response. N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has also been shown to decrease the levels of reactive oxygen species, which are involved in oxidative stress. In addition, N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of using N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide in lab experiments is its potency and selectivity for the NMDA receptor. N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for studying the NMDA receptor. However, one of the limitations of using N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide is its potential toxicity, which can result in cell death and tissue damage if used in high concentrations. Additionally, N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide is not suitable for studying the effects of the NMDA receptor in vivo, as it cannot cross the blood-brain barrier.
未来方向
There are several future directions for the use of N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide in scientific research. One potential direction is the development of new analogs of N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide that have improved potency and selectivity for the NMDA receptor. Another potential direction is the use of N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide in combination with other compounds to study the effects of the NMDA receptor in various physiological processes. Additionally, N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide could be used to study the role of the NMDA receptor in other neurological disorders, such as epilepsy and traumatic brain injury.
合成方法
The synthesis of N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide involves a series of chemical reactions, starting with the reaction between cyclopentanone and malononitrile, followed by the reaction between the resulting product and 3-bromopyridine. The final step involves the reaction between the intermediate product and 2-chloroethylamine hydrochloride. The product obtained is then purified using various techniques, including column chromatography and recrystallization.
科学研究应用
N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has been used extensively in scientific research as a tool to study the NMDA receptor and its role in various physiological processes. N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has been shown to be effective in inducing long-term potentiation (LTP) in the hippocampus, which is a process that is believed to underlie learning and memory. N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has also been used to study the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-11-14(7-1-2-8-14)17-13(18)6-5-12-4-3-9-16-10-12/h3-4,9-10H,1-2,5-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWCXDYWYZWWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2952210.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2952214.png)
![1-(3-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2952215.png)



![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate](/img/structure/B2952223.png)
![N-butyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2952224.png)
![N-(4-fluorobenzyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2952225.png)
![N-(2-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2952227.png)